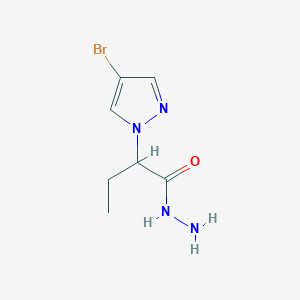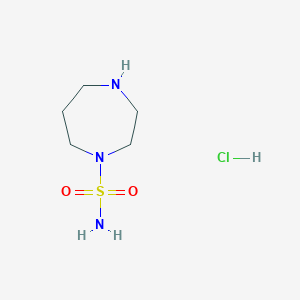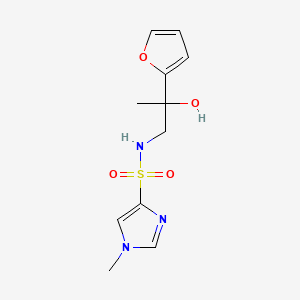
2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide is a chemical compound with the molecular formula C7H11BrN4O and a molecular weight of 247.09 g/mol . This compound features a pyrazole ring substituted with a bromine atom at the 4-position and a butanehydrazide group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide typically involves the reaction of 4-bromo-1H-pyrazole with butanehydrazide under controlled conditions. One common method involves the use of hydrazine derivatives and acetylenic ketones to form pyrazoles . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure high purity and yield .
Análisis De Reacciones Químicas
2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include bromine, hydrazine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide is utilized in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of liver alcohol dehydrogenase, affecting the enzyme’s activity and subsequent biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide can be compared with other similar compounds, such as:
4-bromo-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: Another pyrazole derivative with different functional groups and applications.
1-methyl-4-bromopyrazole: A related compound with a methyl group instead of a butanehydrazide group. The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanehydrazide group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-2-6(7(13)11-9)12-4-5(8)3-10-12/h3-4,6H,2,9H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEDYIBNSMTLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2979257.png)


![n-{3-[Methyl(prop-2-yn-1-yl)amino]propyl}-5-[(piperidin-1-yl)methyl]furan-2-carboxamide](/img/structure/B2979263.png)

![4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2979267.png)




![Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate](/img/structure/B2979276.png)
![Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2979277.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2979278.png)
![2-[(2S)-Oxetan-2-yl]ethan-1-ol](/img/structure/B2979279.png)
